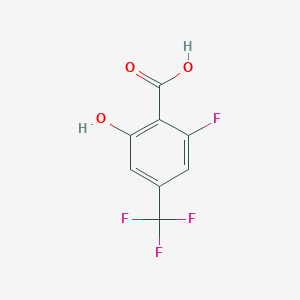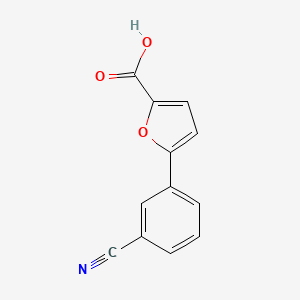
5-(3-cyanophenyl)furan-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-cyanophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H7NO3. It belongs to the class of furan derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a furan ring substituted with a 3-cyanophenyl group and a carboxylic acid group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyanophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-furoic acid methyl ester and 3-cyanophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the bromo-furan derivative with the cyanophenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.
Hydrolysis: The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(3-cyanophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-aminophenyl)furan-2-carboxylic acid.
Substitution: Esters and amides of this compound.
科学的研究の応用
5-(3-cyanophenyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical compounds targeting various diseases.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 5-(3-cyanophenyl)furan-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 5-(2-cyanophenyl)furan-2-carboxylic acid
- 5-(4-cyanophenyl)furan-2-carboxylic acid
- 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid
Uniqueness
5-(3-cyanophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-cyanophenyl group enhances its reactivity and potential for forming diverse derivatives with unique applications in various fields .
特性
CAS番号 |
253679-32-2 |
|---|---|
分子式 |
C12H7NO3 |
分子量 |
213.19 g/mol |
IUPAC名 |
5-(3-cyanophenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H7NO3/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6H,(H,14,15) |
InChIキー |
ZBBYBWMLIOUQRN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



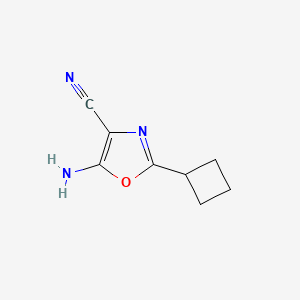
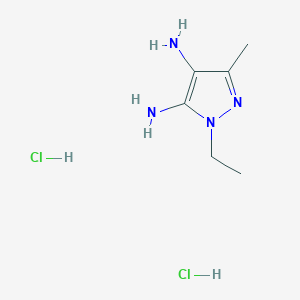
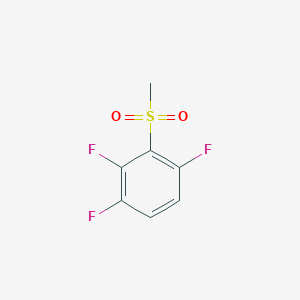
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
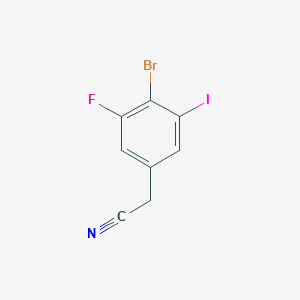
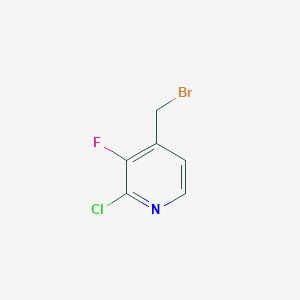
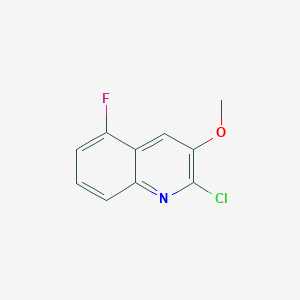
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
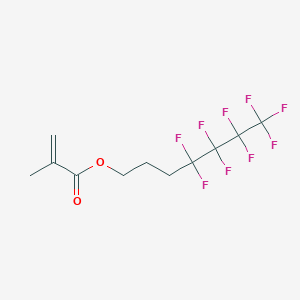
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
